Calmurid-HC is a topical formulation that combines urea and hydrocortisone, primarily used for treating various dermatological conditions. Urea, a naturally occurring compound, acts as a moisturizer and keratolytic agent, while hydrocortisone is a corticosteroid that reduces inflammation and itching. This combination enhances the therapeutic effects on dry and inflamed skin conditions.
Calmurid-HC is derived from two key components:
Calmurid-HC falls under the classification of:
The synthesis of Calmurid-HC involves the formulation of urea and hydrocortisone into a cream or ointment base. The process typically includes:
The formulation must maintain stability over time, which involves controlling factors such as pH, temperature, and concentration of active ingredients. Quality control measures are essential to ensure that both active compounds retain their efficacy throughout the product's shelf life.
The stability of both components in Calmurid-HC allows for effective delivery without significant degradation. The formulation should be protected from excessive heat and moisture to maintain its integrity.
The combined action results in improved skin hydration, reduced inflammation, and alleviation of symptoms associated with conditions like eczema and psoriasis.
The formulation's efficacy is often evaluated through clinical studies measuring improvements in skin hydration levels and reduction in inflammation over time.
Calmurid-HC is primarily used in dermatology for:
Calmurid-HC emerged as a multifunctional dermatological formulation developed by Galderma, combining keratolytic and anti-inflammatory properties. Initially introduced as Calmurid (urea-lactic acid cream) for dry, scaly skin conditions, its enhanced variant Calmurid HC incorporated hydrocortisone to address inflammatory components of dermatopathologies [1] [6]. The product was classified as a topical corticosteroid-combination drug under regulatory frameworks, requiring medical supervision due to the presence of hydrocortisone [1] [8]. In 2017, global manufacturing was discontinued after regulatory scrutiny identified safety concerns related to diethanolamine (DEA) and cocamide DEA—excipients linked to potential carcinogenicity [6]. This discontinuation highlighted regulatory shifts toward stringent excipient safety evaluation in topical products.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7